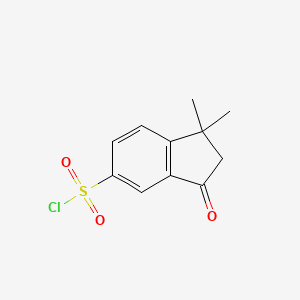
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound with a complex structure that includes an indene core, a sulfonyl chloride group, and a ketone functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the indene core, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone or sulfonyl chloride groups.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the development of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonic acid
- 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide
- 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonate ester
Uniqueness
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions
Biologische Aktivität
1,1-Dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a sulfonyl chloride functional group that enhances its reactivity and biological interactions.
- Molecular Formula : C₁₁H₁₁ClO₃S
- Molecular Weight : 244.72 g/mol
- CAS Number : 112568-00-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its role in synthetic organic chemistry.
Anticancer Properties
Research indicates that compounds similar to 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain indene derivatives can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. This inhibition can lead to increased apoptosis (programmed cell death) in cancerous tissues, making these compounds promising candidates for cancer treatment .
The proposed mechanism of action for the anticancer effects involves:
- Inhibition of IAPs : By blocking the function of these proteins, the compound may promote apoptosis in tumor cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Indicated that similar indene derivatives showed IC50 values in the micromolar range against various cancer cell lines, suggesting effective cytotoxicity. |
| Study 2 | Demonstrated that the introduction of a sulfonyl chloride moiety increases the reactivity of indene derivatives with biological targets. |
| Study 3 | Reported that compounds with structural similarities to 1,1-dimethyl-3-oxo derivatives exhibited significant antibacterial and anti-inflammatory activities. |
Synthetic Applications
The compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules. Its sulfonyl chloride group allows for various nucleophilic substitutions, leading to diverse functionalized products.
Synthetic Pathways
- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters.
- Formation of Indene Derivatives : The compound can serve as a precursor for synthesizing various biologically active indene derivatives through cyclization reactions.
Eigenschaften
Molekularformel |
C11H11ClO3S |
|---|---|
Molekulargewicht |
258.72 g/mol |
IUPAC-Name |
1,1-dimethyl-3-oxo-2H-indene-5-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-11(2)6-10(13)8-5-7(16(12,14)15)3-4-9(8)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
GFMLQEKFHGEHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















